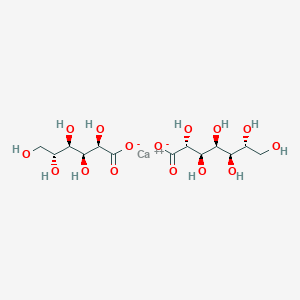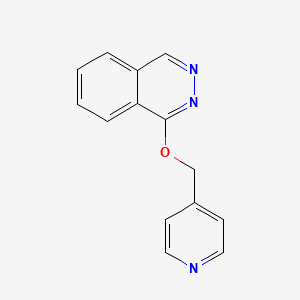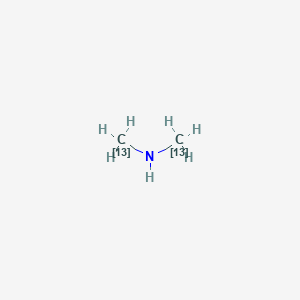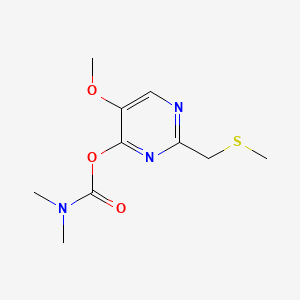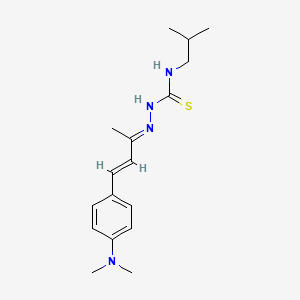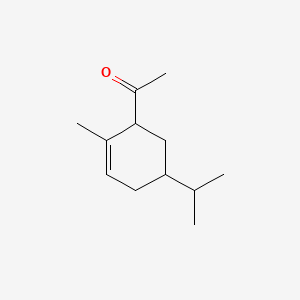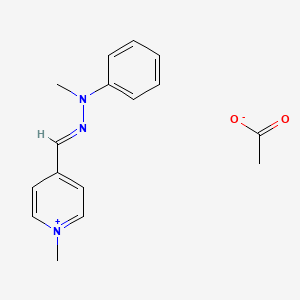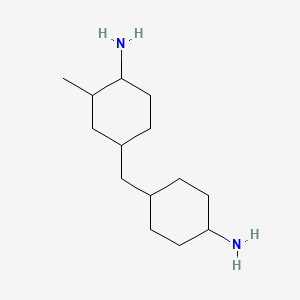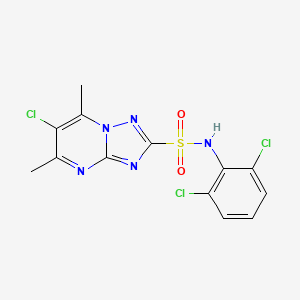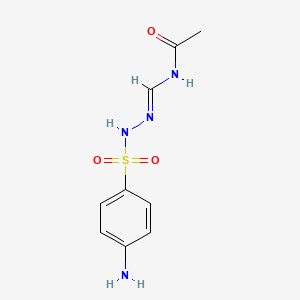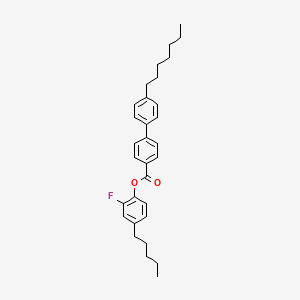
2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Haynes 282 is typically produced through a series of metallurgical processes. The alloying elements, including nickel, chromium, cobalt, molybdenum, and titanium, are melted together in a vacuum induction furnace. The molten alloy is then cast into ingots, which are subsequently hot-worked and heat-treated to achieve the desired microstructure and mechanical properties .
Industrial Production Methods
The industrial production of Haynes 282 involves several key steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous molten alloy.
Casting: The molten alloy is cast into ingots or billets.
Hot Working: The ingots are hot-worked through processes such as forging, rolling, or extrusion to refine the grain structure.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties and microstructure.
化学反応の分析
Types of Reactions
Haynes 282 undergoes several types of chemical reactions, including oxidation, precipitation, and phase transformations. The alloy forms a protective oxide layer on its surface when exposed to high temperatures, which helps to prevent further oxidation and corrosion .
Common Reagents and Conditions
The oxidation resistance of Haynes 282 is enhanced by the presence of chromium and aluminum in the alloy, which form stable oxide layers. The alloy is also resistant to carburization and sulfidation, making it suitable for use in harsh environments .
Major Products Formed
The major products formed during the oxidation of Haynes 282 include chromium oxide (Cr2O3) and aluminum oxide (Al2O3), which provide a protective barrier against further oxidation .
科学的研究の応用
Haynes 282 is extensively used in scientific research due to its exceptional high-temperature properties. Some of its key applications include:
Aerospace Engineering: Used in the manufacture of turbine blades, combustion chambers, and other critical components in jet engines.
Industrial Gas Turbines: Employed in the production of components for industrial gas turbines, such as turbine discs and seals.
Nuclear Reactors: Utilized in the construction of components for nuclear reactors due to its resistance to radiation damage and high-temperature stability.
Chemical Processing: Applied in chemical processing equipment that operates under high temperatures and corrosive conditions
作用機序
The high-temperature strength and stability of Haynes 282 are primarily attributed to its microstructure, which consists of a gamma (γ) matrix strengthened by gamma-prime (γ’) precipitates. The γ’ phase is a coherent, ordered phase that imparts high-temperature strength and creep resistance to the alloy. The presence of carbides, such as M23C6 and M6C, also contributes to the alloy’s mechanical properties by providing additional strengthening mechanisms .
類似化合物との比較
Similar Compounds
Haynes 282 is often compared to other nickel-based superalloys, such as Inconel 718 and Waspaloy. These alloys share similar high-temperature properties and are used in comparable applications.
Uniqueness
Haynes 282 stands out due to its superior creep resistance and thermal stability at temperatures up to 800°C. It also offers better fabricability and weldability compared to some other superalloys, making it a preferred choice for complex components that require extensive machining and welding .
特性
CAS番号 |
84176-66-9 |
|---|---|
分子式 |
C31H37FO2 |
分子量 |
460.6 g/mol |
IUPAC名 |
(2-fluoro-4-pentylphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H37FO2/c1-3-5-7-8-10-11-24-13-16-26(17-14-24)27-18-20-28(21-19-27)31(33)34-30-22-15-25(23-29(30)32)12-9-6-4-2/h13-23H,3-12H2,1-2H3 |
InChIキー |
WXBFYDUGSIDWBY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


